(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
描述
The exact mass of the compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2/c23-17-8-6-15(7-9-17)20-25-26-21(31-20)16-10-12-28(13-11-16)22(30)19-14-24-29(27-19)18-4-2-1-3-5-18/h1-9,14,16H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHRBKRVINXCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a hybrid molecule that incorporates a 1,3,4-oxadiazole and a triazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its anticancer, antibacterial, and antifungal properties.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 338.34 g/mol. The structure includes:
- A piperidine ring.
- A 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group.
- A triazole moiety linked to a phenyl group.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. For instance:
- Cytotoxicity Assays : Compounds derived from oxadiazoles have shown potent cytotoxic effects against various cancer cell lines. In one study, the compound exhibited an IC50 value of 21.57 μM against the MCF-7 breast cancer cell line, which was comparable to standard drugs like doxorubicin (IC50 = 25.71 μM) .
The anticancer mechanisms attributed to oxadiazole derivatives include:
- Inhibition of Enzymes : Targeting key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Molecular Docking Studies : Indicate strong binding affinities to target proteins involved in cancer pathways .
Antibacterial Activity
The antibacterial potential of the compound has been evaluated against common bacterial strains:
- Zone of Inhibition (ZOI) : The compound showed moderate antibacterial activity with ZOI values ranging from 16 mm to 18 mm against Staphylococcus aureus and Escherichia coli when compared to ciprofloxacin .
Antifungal Activity
The antifungal properties were also assessed:
- Inhibition Rates : Most derivatives exhibited moderate antifungal activity against Candida albicans, with some compounds showing efficacy comparable to standard antifungal agents like Itraconazole .
Data Summary
| Biological Activity | Test Organism/Cell Line | IC50/ZOI | Comparative Standard |
|---|---|---|---|
| Anticancer | MCF-7 | 21.57 μM | Doxorubicin (25.71 μM) |
| Antibacterial | Staphylococcus aureus | ZOI = 16 mm | Ciprofloxacin |
| Escherichia coli | ZOI = 18 mm | Ciprofloxacin | |
| Antifungal | Candida albicans | Moderate efficacy | Itraconazole |
Case Studies
A notable study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The findings indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer and antimicrobial activities, suggesting a structure–activity relationship (SAR) that could guide future drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
